Regioisomeric Differentiation: 6-THP versus 2-THP Substitution Pattern Impacts Scaffold-Based Activity
The 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol scaffold is regioisomeric with its 2-substituted counterpart (CAS 1250122-56-5). In related pyridopyrimidine series where the THP-like saturated ring is attached at the 6-position, protein synthesis inhibition IC50 values range from 3 to 14 μM [1]. This regioisomeric distinction is non-trivial: in kinase inhibitor design, the vector of the 6-substituent projects into distinct sub-pockets of the ATP-binding site compared to 2-substituted analogs, potentially altering selectivity profiles .
| Evidence Dimension | Regioisomeric substitution position and scaffold-based activity potential |
|---|---|
| Target Compound Data | 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol; C9H12N2O2; MW 180.20 g/mol |
| Comparator Or Baseline | 2-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (CAS 1250122-56-5); C9H12N2O2; MW 180.2 g/mol; 4H-pyridopyrimidine series IC50 range: 3-14 μM (protein synthesis inhibition) |
| Quantified Difference | Regioisomeric substitution (6-position versus 2-position) alters binding vector geometry; scaffold-related activity range quantified as IC50 3-14 μM for related 6-substituted saturated-ring pyrimidin-4-ol derivatives |
| Conditions | Poly(U) mRNA-directed aminoacylation/translation system using purified components from E. coli; 4H-pyridopyrimidine scaffold compounds |
Why This Matters
Procurement of the correct regioisomer ensures alignment with SAR hypotheses; the 6-position vector may access binding site regions inaccessible to 2-substituted analogs.
- [1] Ribble W, Hill WE, Ochsner UA, Jarvis TC, Guiles JW. Discovery and Analysis of 4H-Pyridopyrimidines, a Class of Selective Bacterial Protein Synthesis Inhibitors. IC50 range: 3-14 μM. 2010. View Source
